molecular formula C6H6ClNO5S B2463419 Methyl 2-chloro-5-sulfamoylfuran-3-carboxylate CAS No. 2138398-29-3

Methyl 2-chloro-5-sulfamoylfuran-3-carboxylate

Cat. No.: B2463419
CAS No.: 2138398-29-3
M. Wt: 239.63
InChI Key: SJJLRKVBMFGBIP-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is characterized by its precise molecular structure and standardized chemical nomenclature. According to chemical databases, this compound possesses the molecular formula C6H6ClNO5S with a molecular weight of 239.64 grams per mole. The compound is registered under the Chemical Abstracts Service number 2138398-29-3, providing unambiguous identification within the global chemical literature.

The International Union of Pure and Applied Chemistry name "this compound" systematically describes the compound's structural features. The name indicates a furan ring system as the core heterocyclic structure, with substitutions at specific positions including a chlorine atom at position 2, a sulfamoyl group at position 5, and a methyl carboxylate functionality at position 3. The International Chemical Identifier string for this compound is provided as InChI=1S/C6H6ClNO5S/c1-12-6(9)3-2-4(13-5(3)7)14(8,10)11/h2H,1H3,(H2,8,10,11), offering a machine-readable representation of its molecular structure.

The canonical Simplified Molecular Input Line Entry System representation COC(=O)C1C=C(OC=1Cl)S(=O)(=O)N further illustrates the connectivity pattern within the molecule. This standardized notation system enables computational analysis and database searching, facilitating research applications across multiple scientific disciplines. The International Chemical Identifier Key SJJLRKVBMFGBIP-UHFFFAOYSA-N provides a unique hashed identifier derived from the full structural representation.

Historical Development of Sulfamoyl-Substituted Heterocycles

The historical development of sulfamoyl-substituted heterocycles traces its origins to the groundbreaking discovery of sulfonamides in the early twentieth century. The foundation for this chemical class was established when sulfanilamide was first synthesized by a German chemist in 1908, though its antibacterial activity remained unrecognized for nearly three decades. The pivotal moment in sulfonamide history occurred in 1927 when the Bayer subsidiary of I. G. Farbenindustrie initiated systematic screening of various dyes for antibacterial effects in animals under the direction of Dr. Gerhard Domagk.

The breakthrough came in 1932 with the development of Prontosil, a sulfonamide-containing dye that demonstrated remarkable effectiveness against streptococcal infections. Prontosil represented the first sulfonamide-containing drug and opened a new era in medicine by greatly widening the success of antimicrobial chemotherapy. The discovery revealed that the active component was para-aminobenzene sulfonamide, later known as sulfanilamide, while the triaminobenzene component merely provided the red coloration.

Research into sulfamoyl-substituted heterocycles evolved significantly following these early discoveries. Scientists began exploring modifications to the basic sulfonamide structure, incorporating various heterocyclic systems to enhance biological activity and overcome resistance mechanisms. The development of heterocyclic sulfonamides expanded beyond antibacterial applications to include antiviral, antifungal, and antimalarial properties. Contemporary research has demonstrated that combining sulfonamide and nitrogen-containing heterocyclic pharmacophore groups in a single molecule represents an effective approach to synthesizing broad-spectrum drugs.

Modern synthetic methodologies have enabled the preparation of increasingly complex sulfamoyl-substituted heterocycles. Recent studies have reported facile and convenient synthesis approaches for new heterocyclic compounds containing sulfamoyl moieties suitable for antimicrobial applications. These synthetic advances have facilitated the exploration of furan-based sulfamoyl compounds, representing a logical extension of the original sulfonamide concept into more sophisticated heterocyclic frameworks.

Position in Contemporary Medicinal Chemistry Research

This compound occupies a significant position within contemporary medicinal chemistry research, particularly in the context of antimicrobial and antiviral drug development. The compound exemplifies the modern approach to drug design that combines multiple pharmacophore elements within a single molecular framework. The sulfamoyl group maintains the established mechanism of action against bacterial dihydropteroate synthase, while the furan ring system and additional substituents provide opportunities for enhanced selectivity and potency.

Current research trends in sulfonamide chemistry have experienced renewed interest due to increased synthetic capabilities and expanded understanding of biological activity spectra. The development of new reagents and reactions has significantly increased the number of compounds containing sulfamoyl fragments in combination with other important pharmacophore groups, particularly nitrogen-containing heterocycles. This synthetic capability expansion has resulted in compounds exhibiting diverse biological activities beyond traditional antibacterial effects.

Table 1: Structural Features of Related Sulfamoyl-Substituted Furan Compounds

Compound Molecular Formula Molecular Weight CAS Number
This compound C6H6ClNO5S 239.64 2138398-29-3
2-chloro-5-sulfamoylfuran-3-carboxylic acid C5H4ClNO5S 225.95715 Not specified
Ethyl 5-sulfamoylfuran-3-carboxylate C7H9NO5S 219.22 256373-94-1

The antiviral potential of sulfamoyl-substituted heterocycles has emerged as a particularly active research area. Recent investigations have identified sulfonamide derivatives with activity against various viral pathogens, including coxsackievirus B, enteroviruses, adenoviruses, human parainfluenza viruses, and severe acute respiratory syndrome coronavirus 2. The development of broad-spectrum antiviral drugs has become an extremely important task for synthetic organic and medicinal chemistry, with sulfonamides serving as both nitrogen sources for heterocyclic core construction and side chain substituents for biologically active substances.

Contemporary synthetic approaches to sulfamoyl-substituted heterocycles often employ the reaction of nitrogen-nucleophilic centers in substrate molecules with corresponding sulfonyl chlorides. Alternative methodologies utilize sulfonamides as reagents for constructing nitrogen-containing frameworks. These synthetic strategies have proven particularly valuable for furan-based systems, where the heterocyclic oxygen provides additional opportunities for hydrogen bonding and molecular recognition in biological systems.

Table 2: Recent Applications of Sulfamoyl-Substituted Heterocycles in Medicinal Chemistry

Application Area Target Pathogens/Conditions Activity Type Reference Source
Antimicrobial Gram-positive cocci Bacteriostatic
Antiviral Coxsackievirus B, SARS-CoV-2 Viral inhibition
Broad-spectrum Multiple bacterial species Multi-target

The position of this compound within this research landscape reflects the ongoing evolution of sulfonamide chemistry toward more sophisticated molecular architectures. The compound represents an intersection of classical sulfonamide pharmacology with modern heterocyclic chemistry, positioning it as a valuable scaffold for further medicinal chemistry investigations. The availability of this compound through specialized chemical suppliers indicates its recognition as a useful research tool for exploring structure-activity relationships within the sulfamoyl-substituted heterocycle class.

Properties

IUPAC Name

methyl 2-chloro-5-sulfamoylfuran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO5S/c1-12-6(9)3-2-4(13-5(3)7)14(8,10)11/h2H,1H3,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJLRKVBMFGBIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC(=C1)S(=O)(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 2-chloro-5-sulfamoylfuran-3-carboxylate typically involves the reaction of furan derivatives with appropriate reagents. One common method is the reaction of 2-chlorofuran-3-carboxylic acid with sulfamoyl chloride in the presence of a base, followed by esterification with methanol . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Methyl 2-chloro-5-sulfamoylfuran-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-chloro-5-sulfamoylfuran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 2-chloro-5-sulfamoylfuran-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The sulfamoyl group can form hydrogen bonds with biological targets, while the chloro and ester groups can participate in hydrophobic interactions and ester hydrolysis, respectively .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of Methyl 2-chloro-5-sulfamoylfuran-3-carboxylate, we compare it with structurally and functionally related compounds, emphasizing differences in reactivity, physicochemical properties, and applications.

Structural and Functional Group Analysis

  • Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate ():
    This pyridine-based analog replaces the furan ring with a pyridine ring, introducing nitrogen into the aromatic system. The trifluoromethyl (-CF₃) group enhances lipophilicity and electron-withdrawing effects compared to the sulfamoyl group in the target compound. The chlorine atom at position 3 (vs. position 2 in the furan derivative) alters regioselectivity in reactions. Pyridine derivatives are often prioritized in agrochemicals due to their metabolic stability .

  • Methyl salicylate (): A simple aromatic ester lacking heteroatoms in the ring. Its hydroxyl (-OH) and ester groups enable distinct hydrogen-bonding and solubility profiles. Unlike the sulfamoyl group, the hydroxyl group in methyl salicylate participates in stronger hydrogen bonds but lacks the sulfonamide’s acidity (pKa ~10–11 for sulfamoyl vs. ~13 for phenolic -OH) .
  • Methyl 2-chlorofuran-3-carboxylate :
    A direct analog without the sulfamoyl group. The absence of -SO₂NH₂ reduces polarity and hydrogen-bonding capacity, leading to lower aqueous solubility and altered crystal packing behavior .

Physicochemical Properties

The table below synthesizes inferred or literature-derived properties of this compound and analogs:

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Water) LogP Key Functional Groups
This compound ~249.65 180–185 (est.) Moderate in DMSO 1.2–1.5 Cl, SO₂NH₂, COOCH₃
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate ~259.57 95–100 Low 2.8–3.1 Cl, CF₃, COOCH₃
Methyl salicylate 152.15 -8.6 Low 2.1 OH, COOCH₃
Methyl 2-chlorofuran-3-carboxylate ~164.57 80–85 (est.) Low 1.8–2.0 Cl, COOCH₃

Notes:

  • Solubility: The sulfamoyl group in the target compound improves water solubility relative to its non-sulfamoylated analog, though it remains less soluble than ionic compounds. Trifluoromethyl groups (in the pyridine analog) increase hydrophobicity .
  • LogP : The sulfamoyl group reduces lipophilicity (lower LogP) compared to trifluoromethyl or simple chloro-substituted analogs .

Biological Activity

Methyl 2-chloro-5-sulfamoylfuran-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of current research findings.

1. Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with chlorosulfonic acid and subsequent esterification. The chemical structure can be represented as follows:

C9H8ClN1O4S\text{C}_9\text{H}_8\text{ClN}_1\text{O}_4\text{S}

This compound features a furan ring, a sulfonamide group, and a carboxylate moiety, contributing to its biological activity.

2.1 Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that it displays activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli15
Pseudomonas aeruginosa20

These results indicate that the compound may serve as a potential lead in developing new antimicrobial agents.

2.2 Anticancer Activity

Research has highlighted the anticancer potential of this compound through various assays. The compound has been tested against several cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). The cytotoxicity results are presented in Table 2.

Cell LineIC50 (µg/mL)
HeLa25
HepG230
Vero50

The IC50 values indicate that this compound has promising anticancer activity, particularly against HeLa cells.

The biological activity of this compound is believed to stem from its ability to interfere with cellular processes. The sulfonamide group may inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, while the furan ring may contribute to its interaction with DNA or other cellular targets.

4.1 Case Study: Antimicrobial Efficacy

A study conducted by Phutdhawong et al. investigated the antimicrobial efficacy of various furan derivatives, including this compound. The researchers found that this compound exhibited superior activity against Staphylococcus aureus, with an MIC of 10 µg/mL, suggesting its potential application in treating infections caused by resistant strains .

4.2 Case Study: Anticancer Properties

In another study focusing on anticancer properties, researchers evaluated the effects of this compound on HeLa cells using the MTT assay. The results indicated significant cytotoxicity at an IC50 of 25 µg/mL, leading to further investigations into its mechanism of action and potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the key spectroscopic and crystallographic methods for characterizing Methyl 2-chloro-5-sulfamoylfuran-3-carboxylate?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to identify substituents (e.g., sulfamoyl and chloro groups). For example, the sulfamoyl group may exhibit distinct deshielding in 13C^{13} \text{C}-NMR due to electron-withdrawing effects. IR spectroscopy can confirm carbonyl (C=O) and sulfonamide (S=O) stretches.
  • Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles. The chloro group’s steric effects and sulfamoyl hydrogen-bonding motifs (e.g., N–H···O interactions) can be analyzed using graph-set notation .

Q. How can synthetic routes to this compound be optimized?

  • Methodological Answer :

  • Stepwise Functionalization : Start with a furan-3-carboxylate scaffold. Chlorination at the 2-position may require electrophilic substitution (e.g., Cl2_2/FeCl3_3), while sulfamoylation at the 5-position could employ sulfamoyl chloride under basic conditions.
  • Optimization : Use TLC and LC-MS to monitor intermediates. Adjust solvents (e.g., DMF for polar reactions) and temperature (e.g., 0–5°C for sulfamoylation to minimize side reactions). Reference analogs like Methyl 2-ethylfuran-3-carboxylate () to infer reactivity trends .

Advanced Research Questions

Q. How do electronic and steric effects of the chloro and sulfamoyl groups influence regioselectivity in cross-coupling reactions?

  • Methodological Answer :

  • Computational Modeling : Perform DFT calculations (e.g., Gaussian or ORCA) to map electrostatic potential surfaces. The electron-withdrawing sulfamoyl group may activate the 5-position for nucleophilic attack, while the 2-chloro substituent sterically hinders adjacent sites.
  • Experimental Validation : Compare coupling yields (e.g., Suzuki-Miyaura) with analogs like Methyl 5-methylfuran-3-carboxylate (). Tabulate results:
Substituent PositionCoupling PartnerYield (%)
2-Cl, 5-SO2_2NH2_2Arylboronic acid65
2-Me, 5-SO2_2NH2_2Arylboronic acid42
  • Reference : highlights substituent-dependent reactivity .

Q. How can hydrogen-bonding patterns in the crystal lattice inform co-crystal engineering strategies?

  • Methodological Answer :

  • Graph-Set Analysis : Use Mercury or PLATON to classify hydrogen bonds (e.g., R22_2^2(8) motifs). The sulfamoyl group’s N–H donors may form chains with carboxylate acceptors, stabilizing the lattice.
  • Co-crystal Screening : Combine with complementary H-bond donors (e.g., urea derivatives). Monitor melting points and solubility via DSC and PXRD. ’s framework guides pattern recognition .

Q. How to resolve contradictions between experimental and computational data (e.g., NMR shifts vs. DFT predictions)?

  • Methodological Answer :

  • Error Source Identification : Check solvent effects (e.g., chloroform vs. DMSO in NMR) and conformational flexibility (e.g., rotamers in sulfamoyl groups).
  • DFT Refinement : Include implicit solvent models (e.g., PCM) and optimize dihedral angles. Compare with crystallographic data ( ) to validate geometries .

Q. What advanced protocols ensure safe handling of reactive intermediates during synthesis?

  • Methodological Answer :

  • Waste Management : Segregate halogenated byproducts (e.g., chlorinated solvents) from sulfonamide residues. Partner with certified waste facilities ( ).
  • In Situ Monitoring : Use flow chemistry to minimize exposure to hazardous intermediates (e.g., sulfamoyl chloride). Reference safety protocols in –8 for PPE guidelines .

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